Structural Topology and Hydrogen-Bond Donor Count for Target Engagement Selectivity
CAS 213455-13-1 possesses 2 hydrogen-bond donors (the thiazolidinedione N-H and the 4-hydroxy group), whereas rosiglitazone and pioglitazone each possess only 1 hydrogen-bond donor (the TZD N-H) [1][2]. The additional donor on the benzothiophene scaffold enables a distinct hydrogen-bonding network with PPARγ helix H12, which computational models suggest may stabilize a unique receptor conformation that is distinct from the full agonism induced by rosiglitazone [3]. This topological difference is quantifiable (2 HBD vs. 1 HBD) and directly impacts the selectivity profile for PPARγ-mediated gene transcription.
| Evidence Dimension | Hydrogen-Bond Donor Count (Topological Polar Surface Area) |
|---|---|
| Target Compound Data | 2 HBD; TPSA = 117.59 Ų |
| Comparator Or Baseline | Rosiglitazone: 1 HBD; TPSA = 96.83 Ų [2] |
| Quantified Difference | Delta HBD = +1; Delta TPSA = +20.76 Ų |
| Conditions | Calculated properties from PubChem (CAS 213455-13-1) and DrugBank (rosiglitazone) |
Why This Matters
The additional HBD and increased TPSA of CAS 213455-13-1 predict a different PPARγ binding mode and potentially reduced lipophilicity-driven off-target effects, directly influencing the decision to procure it over rosiglitazone for developing selective PPARγ modulators (SPPARγMs).
- [1] PubChem. (2026). 5-((4-Hydroxybenzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione. PubChem CID 15870036. National Library of Medicine. View Source
- [2] DrugBank. (n.d.). Rosiglitazone. Accession Number DB00412. View Source
- [3] Chosun University Industry-Academic Cooperation Foundation. (2011). Novel Thiazolidinedione Derivative and Use Thereof. U.S. Patent Application Publication No. US 2011/0269954 A1. View Source
